2-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Recent studies have focused on the synthesis and biological activity of sulfonamide-based hybrid compounds, including those incorporating quinoline scaffolds. These compounds demonstrate a broad spectrum of pharmacological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The design and development of two-component sulfonamide hybrids have leveraged various pharmaceutical active scaffolds, including quinoline, to create a considerable range of biologically active molecules (Ghomashi et al., 2022).
Heterocyclic Chemistry and Synthesis
The synthesis of heterocyclic compounds is a key area of interest, with 2H-Pyran-2-ones and their annelated analogs acting as multifaceted building blocks. These molecules, including quinoline derivatives, exhibit significant biological activity and photophysical properties. They serve as important synthetic precursors for the creation of a vast molecular diversity, leading to the development of various biologically important nucleuses such as quinolines and pyrazoles (Pratap & Ram, 2017).
Advanced Synthetic Methods
Innovative synthetic methods have been reported for the creation of N-heterocycle-fused quinoxalines, demonstrating the versatility of using dimethyl sulfoxide (DMSO) in the synthesis of complex quinoline derivatives. These methods yield a wide range of products with moderate to excellent outcomes, underscoring the efficiency and green chemistry aspects of modern synthetic approaches (Xie et al., 2017).
Catalysis and Oxidation
Copper(ii) complexes with quinoline derivatives have shown promising results in catalytic activity, particularly in the oxidation of alkanes and alcohols with peroxides. This research highlights the impact of triimine skeletons and quinolyl pendant substituents on both the antiproliferative and catalytic properties, offering insights into the potential industrial and pharmaceutical applications of such compounds (Choroba et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-14(2)25-16(4)21(15(3)23-25)29(26,27)24-12-11-18(13-24)28-20-10-9-17-7-5-6-8-19(17)22-20/h5-10,14,18H,11-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYDRICNNFSHSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline |
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